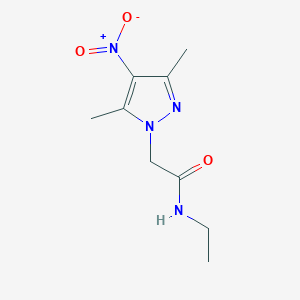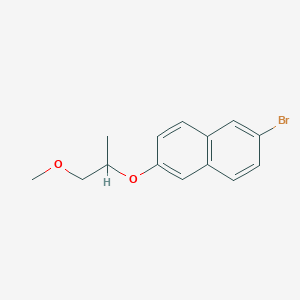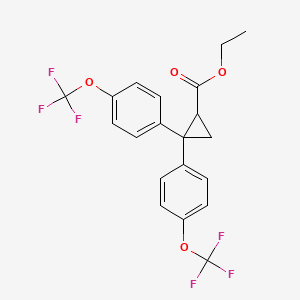![molecular formula C26H18N2O4 B14914388 3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)
3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N’-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide is a complex organic compound with a molecular formula of C26H18N2O4 . This compound is known for its unique structure, which includes a naphthalene ring, a coumarin moiety, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 3-oxo-3H-benzo[f]chromene-2-carbaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
3-hydroxy-N’-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has indicated its cardioprotective effects, particularly in models of myocardial infarction.
Industry: It may be used in the development of new materials or as a precursor for dyes and pigments.
作用機序
The mechanism by which 3-hydroxy-N’-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide exerts its effects involves interactions with various molecular targets and pathways. For instance, its cardioprotective effects are believed to be mediated through the modulation of cardiac biomarkers, lipid profiles, and electrocardiographic parameters . The compound may also interact with specific enzymes or receptors, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Coumarin Hydrazones: Compounds like (E)-4-hydroxy-N’-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide share structural similarities and biological activities.
Naphthalene Derivatives: Other naphthalene-based compounds may exhibit similar chemical reactivity and applications.
Uniqueness
What sets 3-hydroxy-N’-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide apart is its unique combination of a naphthalene ring and a coumarin moiety, which contributes to its distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
分子式 |
C26H18N2O4 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
3-hydroxy-N-[(E)-1-(3-oxobenzo[f]chromen-2-yl)ethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O4/c1-15(27-28-25(30)22-12-17-7-2-3-8-18(17)13-23(22)29)20-14-21-19-9-5-4-6-16(19)10-11-24(21)32-26(20)31/h2-14,29H,1H3,(H,28,30)/b27-15+ |
InChIキー |
YAAUDXDDSGRKEW-JFLMPSFJSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
正規SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)





![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)


